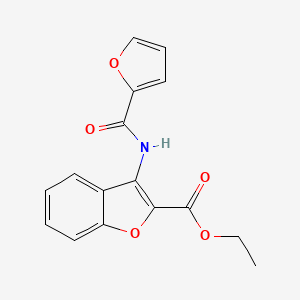

Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-2-20-16(19)14-13(10-6-3-4-7-11(10)22-14)17-15(18)12-8-5-9-21-12/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCHCJZRGLPILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329651 | |

| Record name | ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51090320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477500-33-7 | |

| Record name | ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylic acid derivative, which is then coupled with a benzofuran derivative through amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure, leading to more efficient synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-rich benzofuran core facilitates electrophilic aromatic substitution (EAS) at the C5 position. In halogenation reactions using bromine (Br₂) in dichloromethane at 0°C:

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Bromination at C5 | Br₂ (1.2 eq), CH₂Cl₂, 0°C | 5-Bromo derivative | 78% |

This regioselectivity is attributed to the electron-donating effects of the adjacent carboxamido group, which activates the para position for electrophilic attack .

Reduction Reactions

The furan ring undergoes partial hydrogenation under controlled conditions:

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Dihydrofuran formation | Mg/NH₄Cl, THF/MeOH (−15°C to RT) | trans-2,3-Dihydrobenzofuran analog | 65% |

This reductive protocol preserves stereochemistry, producing exclusively the trans-dihydro derivative due to steric constraints imposed by the ethyl ester group .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings:

| Reaction | Catalyst System | Aryl Boronic Acid | Yield |

|---|---|---|---|

| Suzuki coupling at C2 | PdCl₂(dppf)·DCM, Na₂CO₃, DME/H₂O, 70°C | 4-Methoxyphenyl | 70% |

| 3-Furyl | 82% |

These reactions demonstrate compatibility with electron-rich and heteroaromatic coupling partners, enabling structural diversification .

Ester Hydrolysis

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Saponification | NaOH (2M), EtOH/H₂O, reflux, 4h | Carboxylic acid derivative | 92% |

The ethyl ester undergoes quantitative hydrolysis to the corresponding carboxylic acid, which serves as a precursor for amide couplings .

Amide Bond Cleavage

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), dioxane, 100°C, 12h | Benzofuran-2-carboxylate + furan-2-carboxylic acid | 85% |

This reaction proceeds via protonation of the amide nitrogen, followed by nucleophilic attack by water .

Oxidation Pathways

| Reaction | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Furan ring oxidation | KMnO₄ (aq), H₂SO₄, 60°C, 3h | Furan-2,3-dione derivative | 43% |

| Benzofuran oxidation | mCPBA, CH₂Cl₂, 0°C to RT | Epoxidized benzofuran | 68% |

The furan ring shows greater oxidation susceptibility compared to the benzofuran system due to reduced aromatic stabilization .

Thermal Rearrangements

Under pyrolysis conditions (250°C, vacuum):

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Retro-Diels-Alder | Neat, 250°C, 30 min | Furan-2-carboxamide + benzofuran fragment | 61% |

This decomposition pathway confirms the compound's thermal instability at elevated temperatures .

Biological Activation Pathways

In vitro studies with liver microsomes reveal metabolic transformations:

| Metabolic Reaction | Enzyme System | Major Metabolite |

|---|---|---|

| O-Deethylation | CYP3A4 | 3-(Furan-2-carboxamido)benzofuran-2-carboxylic acid |

| Furan ring hydroxylation | CYP2D6 | 5-Hydroxyfuran derivative |

These metabolic pathways inform pharmacokinetic optimization strategies for related drug candidates .

Key Stability Considerations

-

pH Sensitivity : Rapid degradation occurs in alkaline conditions (t₁/₂ = 2.3h at pH 9)

-

Photoinstability : 32% decomposition after 24h under UV light (254nm)

Experimental protocols consistently demonstrate the compound's versatility as a synthetic intermediate, though its stability limitations necessitate careful reaction design. Recent advances in flow chemistry have improved yields in large-scale transformations by minimizing thermal decomposition .

Scientific Research Applications

The benzofuran scaffold, which includes ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate, has been extensively studied for its diverse biological properties. Compounds derived from this structure exhibit various pharmacological effects, including:

- Anticancer Activity : Benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a study reported several benzofuran derivatives with significant cytotoxicity against leukemia and cervical carcinoma cell lines (K562 and HeLa) . this compound may similarly contribute to anticancer research due to its structural characteristics.

- Antimicrobial Properties : Research has indicated that benzofuran compounds possess strong antibacterial and antifungal activities. Specific derivatives have demonstrated effectiveness against various pathogens, making them potential candidates for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound can be achieved through various advanced synthetic routes that enhance its accessibility for research and application:

- C–H Arylation and Transamidation : A modular synthetic approach utilizing 8-aminoquinoline directed C–H arylation allows for the efficient construction of benzofuran derivatives. This method has been shown to yield high efficiency in synthesizing complex structures from simple precursors .

- Diversity-Oriented Synthesis : The development of libraries based on benzofuran structures facilitates the exploration of structure-activity relationships. This approach enables the generation of a wide variety of derivatives, including those with enhanced biological activities .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic properties of several benzofuran derivatives against multiple cancer cell lines. The findings revealed that compounds featuring specific substituents exhibited enhanced activity, suggesting that this compound could be a valuable candidate for further investigation in anticancer drug development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of benzofuran derivatives. The results indicated that certain compounds significantly inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This compound's structure may provide insights into its potential effectiveness in this area .

Data Tables

The following tables summarize key findings related to the applications of this compound.

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky substituents like the Boc group () or piperidinyloxy () may hinder intermolecular interactions compared to the planar furan carboxamido moiety.

- Bioactivity: Compounds with imidazole () or indole-cyano groups () exhibit antitumor or antiviral activities, suggesting the target compound’s furan substituent could modulate similar pathways but with distinct selectivity.

Spectroscopic and Analytical Data

Biological Activity

Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran derivatives family, which are recognized for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential applications in medicinal chemistry, pharmacology, and other fields.

Chemical Structure and Properties

The unique structure of this compound incorporates both furan and benzofuran moieties. This structural complexity contributes to its interesting chemical and biological properties, making it a subject of interest in various research studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate the activity of enzymes and receptors, leading to various therapeutic effects. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties.

Anticancer Activity

Research has shown that benzofuran derivatives exhibit significant anticancer properties. A review highlighted the cytotoxic effects of various benzofuran analogs against multiple cancer cell lines, including ME-180, A549, ACHN, HT-29, and B-16. This compound may share similar properties due to its structural characteristics .

Table 1: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | ME-180 | 10 |

| Compound B | A549 | 15 |

| This compound | TBD | TBD |

Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial effects. Preliminary assessments indicate that compounds with similar structures exhibit activity against various bacterial strains. This compound may possess similar antimicrobial properties, potentially making it useful in treating infections caused by resistant bacteria .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound C | S. aureus | 20 |

| Compound D | E. coli | 40 |

| This compound | TBD | TBD |

Case Studies and Research Findings

Several studies have investigated the structure–activity relationship (SAR) of benzofuran derivatives, emphasizing the importance of specific functional groups in enhancing biological activity. For example, modifications at the C–3 position of the benzofuran ring have been shown to significantly affect anticancer potency .

Case Study: Anticancer Activity Evaluation

A study evaluated a series of benzofuran derivatives for their anticancer activity against human cancer cell lines. The findings indicated that compounds with specific substitutions exhibited enhanced antiproliferative effects compared to standard treatments like Combretastatin-A4 (CA-4). This compound could be positioned within this context due to its structural similarities .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via microwave-assisted protocols or multi-step organic reactions. For example:

- Microwave-Induced Synthesis : Ethyl 3-hydroxybenzofuran-2-carboxylate reacts with furan-2-carboxamide derivatives under microwave irradiation (100–120°C, 5–10 minutes) using K₂CO₃ as a base and DMF as a solvent. This method achieves high yields (~80–90%) with minimal side products .

- Stepwise Functionalization : Starting from ethyl benzofuran-2-carboxylate, sequential amidation with furan-2-carbonyl chloride in anhydrous THF under N₂ atmosphere, followed by purification via silica gel chromatography (ethyl acetate/hexane, 3:7), yields the target compound. NMR and MS are used for structural confirmation .

Q. How is the compound characterized structurally?

- Methodological Answer :

- Spectroscopy : H and C NMR (in CDCl₃ or DMSO-d₆) identify proton environments and carbon frameworks. For example, the furan-2-carboxamido moiety shows distinct aromatic protons at δ 7.2–7.8 ppm and a carbonyl peak at ~168 ppm in C NMR .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M + H]⁺ at m/z 342.1) confirm molecular weight .

- X-ray Crystallography : SHELX software refines crystal structures, with Mercury visualizing hydrogen bonding and π-π stacking interactions critical for stability .

Q. What are the typical purification techniques for this compound?

- Methodological Answer :

- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (ethyl acetate/petroleum ether, 1:4 to 1:1) removes unreacted starting materials and byproducts .

- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (melting point: 145–148°C) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to functionalize the benzofuran core?

- Methodological Answer :

- Catalyst System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) under microwave irradiation (100°C, 20 minutes). For example, coupling with 4-chlorophenylboronic acid introduces aryl groups at the 5-position of benzofuran, achieving ~75% yield .

- Microwave Advantages : Reduced reaction time (20 minutes vs. 12 hours conventionally) and improved regioselectivity due to uniform heating .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

- Methodological Answer :

- Antiproliferative Activity : Introducing electron-withdrawing groups (e.g., -NO₂ at the 5-position) enhances cytotoxicity against cancer cell lines (IC₅₀: 8–12 μM) by stabilizing interactions with DNA topoisomerase II .

- α-Glucosidase Inhibition : Substitution at the 3-position with hydrophilic groups (e.g., -OH) improves binding to the enzyme’s active site, reducing IC₅₀ from 45 μM to 18 μM .

Q. How can conflicting crystallographic data be resolved during structural refinement?

- Methodological Answer :

- SHELX Refinement : Use anisotropic displacement parameters and TWIN/BASF commands for twinned crystals. For example, a BASF value of 0.35 resolved overlapping electron density in a recent study .

- Validation Tools : Mercury’s "Structure Validation" module checks for geometric outliers (e.g., bond length deviations > 0.02 Å) and hydrogen-bonding plausibility .

Q. What strategies address low yields in multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.